

A Researcher's Guide to Historical Agrometeorological Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Agromet
Cat. No.:	B039676

[Get Quote](#)

This technical guide provides a comprehensive overview of key historical **agrometeorological** data sources available to researchers, scientists, and professionals in drug development. Understanding past weather and climate conditions is crucial for a wide range of applications, from assessing the environmental fate of agricultural products to understanding the geographic distribution of disease vectors influenced by climate. This document details the primary sources of this data—satellite remote sensing, meteorological reanalysis, and in-situ observations—and outlines the methodologies behind their generation and the characteristics of the data they provide.

Satellite-Based Agrometeorological Data

Satellite remote sensing offers global coverage of various **agrometeorological** parameters. These systems provide data for vast and remote areas where ground-based observations are sparse. The primary methodology involves measuring the electromagnetic radiation reflected or emitted from the Earth's surface and atmosphere. Algorithms are then applied to these measurements to derive key **agrometeorological** variables.

Key Satellite Missions and Data Products

Several satellite missions are pivotal for historical **agrometeorological** analysis. Key examples include the European Space Agency's Sentinel-2 and the commercial PlanetScope constellation. These satellites provide high-resolution multispectral imagery that can be used to derive a variety of vegetation indices, soil moisture content, and other land surface characteristics relevant to agriculture.^{[1][2][3][4][5]} Precursors to these missions, such as

NASA's Moderate Resolution Imaging Spectroradiometer (MODIS) and Visible Infrared Imaging Radiometer Suite (VIIRS), have been collecting data for decades, providing a long-term historical perspective.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols: Deriving Agrometeorological Variables from Satellite Imagery

The process of deriving **agrometeorological** data from satellite imagery involves several key steps:

- Data Acquisition: Satellites capture images of the Earth's surface in various spectral bands.
[\[3\]](#)
- Radiometric Calibration: The raw digital numbers from the sensor are converted to at-sensor radiance, a physical unit of light intensity.[\[11\]](#)
- Atmospheric Correction: Algorithms are applied to remove the effects of atmospheric scattering and absorption to obtain surface reflectance.[\[11\]](#)
- Geometric Correction: The images are orthorectified to correct for distortions caused by the sensor's viewing angle and the terrain.[\[3\]](#)
- Variable Derivation: Specific algorithms and indices are applied to the corrected surface reflectance data to estimate **agrometeorological** variables. For example, the Normalized Difference Vegetation Index (NDVI) is calculated from the red and near-infrared bands to assess vegetation health and density.[\[12\]](#)

Data Presentation: Key Satellite Data Source Specifications

Data Source	Key Missions/Sensors	Spatial Resolution	Temporal Resolution	Key Agrometeorological Variables
Copernicus	Sentinel-2	10m - 60m [13]	5 days [4]	Vegetation indices (NDVI, etc.), Leaf Area Index, Chlorophyll content
Planet	PlanetScope	3m [14]	Daily	High-resolution vegetation monitoring, crop stress detection
NASA	MODIS, VIIRS	250m - 1km	1-2 days	Vegetation indices, Land Surface Temperature, Evapotranspiration
NASA POWER	Derived from satellite observations and MERRA-2	0.5° x 0.625°	Daily, Hourly	Solar radiation, Temperature, Humidity, Wind speed [15] [16]

Meteorological Reanalysis Datasets

Reanalysis datasets are created by combining historical observations from a variety of sources (including satellites, weather balloons, and ground stations) with a modern weather forecast model. The model fills in the gaps in the observational record, creating a comprehensive, gridded dataset of past weather conditions.

Key Reanalysis Datasets

A prominent example is the ERA5 reanalysis from the European Centre for Medium-Range Weather Forecasts (ECMWF).[\[17\]](#)[\[18\]](#) A specialized version for agricultural applications, known

as AgERA5, provides daily data on key **agrometeorological** variables from 1979 to the present. [19][20][21][22]

Experimental Protocols: The Reanalysis Process

The generation of a reanalysis dataset is a complex process:

- Data Assimilation: A vast number of historical observations are collected and quality-controlled. These observations are then fed into a data assimilation system.[23]
- Forecast Model: The data assimilation system uses a sophisticated numerical weather prediction model (in the case of ERA5, the Integrated Forecasting System or IFS) to produce a "first guess" of the atmospheric state.[23][24]
- Analysis: The "first guess" is then combined with the actual observations to produce a more accurate and complete "analysis" of the atmospheric conditions at a specific time. This process is repeated for the entire historical period.[18]
- Output Generation: The resulting analyses are then used to generate a gridded dataset of various meteorological parameters.

Data Presentation: AgERA5 Dataset Specifications

Parameter	Specification
Temporal Coverage	1979 to present[19]
Temporal Resolution	Daily[21]
Spatial Resolution	0.1° x 0.1°[20]
Key Variables	2m air temperature (mean, min, max), 2m dewpoint temperature, Precipitation flux, Solar radiation flux, 10m wind speed, Vapour pressure[21]

In-Situ Agrometeorological Data

In-situ data is collected from ground-based weather stations. These stations provide highly accurate measurements of meteorological conditions at a specific location.

Key In-Situ Data Networks

The U.S. Climate Reference Network (USCRN) is a prime example of a high-quality in-situ network designed for long-term climate monitoring.[25][26] It consists of well-maintained stations with redundant sensors to ensure data accuracy and continuity.[27][28] The World Meteorological Organization (WMO) provides standards for the instrumentation and siting of **agrometeorological** stations to ensure data quality and comparability across different networks. [29][30][31]

Experimental Protocols: In-Situ Data Collection

The collection of in-situ **agrometeorological** data follows standardized procedures:

- **Instrumentation:** Stations are equipped with a suite of sensors to measure various parameters, including temperature, precipitation, wind speed and direction, relative humidity, and soil moisture and temperature.[32][33]
- **Siting:** Stations are located in areas representative of the surrounding environment and away from obstructions that could influence the measurements.[30]
- **Data Acquisition and Quality Control:** Data is typically recorded automatically at regular intervals. Quality control procedures are applied to identify and flag erroneous data.
- **Data Archiving and Distribution:** The quality-controlled data is then archived and made available to users through various data portals.

Data Presentation: U.S. Climate Reference Network (USCRN) Specifications

Parameter	Specification
Number of Stations	Over 130 across the U.S.
Key Measurements	Air temperature, Precipitation, Wind speed, Relative humidity, Solar radiation, Surface temperature, Soil moisture, Soil temperature[26]
Measurement Frequency	Sub-hourly to daily[25]
Data Quality	High-quality, with redundant sensors and regular maintenance and calibration[27]

Conclusion

Researchers have access to a rich and diverse array of historical **agrometeorological** data from satellite, reanalysis, and in-situ sources. Each data type has its own strengths and weaknesses. Satellite data provides excellent spatial coverage, reanalysis offers a complete and consistent gridded dataset, and in-situ observations deliver high-accuracy point measurements. The choice of the most appropriate data source will depend on the specific research question, the required spatial and temporal resolution, and the geographical area of interest. By understanding the methodologies behind these datasets, researchers can make informed decisions about which data to use and how to interpret the results of their analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [Sentinel-2 Images and Machine Learning as Tool for Monitoring of the Common Agricultural Policy: Calasparra Rice as a Case Study](https://www.mdpi.com) [mdpi.com]
- 3. [nv5geospatialsoftware.com](https://www.nv5geospatialsoftware.com) [nv5geospatialsoftware.com]
- 4. [Agriculture](https://sentinel-hub.com) [sentinel-hub.com]

- 5. researchgate.net [researchgate.net]
- 6. From MODIS to VIIRS: The Latest Source for NDVI Data – IPUMS DHS Spatial Analysis and Health Research Hub [tech.popdata.org]
- 7. viirsland.gsfc.nasa.gov [viirsland.gsfc.nasa.gov]
- 8. viirsland.gsfc.nasa.gov [viirsland.gsfc.nasa.gov]
- 9. MODIS and VIIRS Land Products Global Subsetting and Visualization Tool [daac.ornl.gov]
- 10. mdpi.com [mdpi.com]
- 11. assets.planet.com [assets.planet.com]
- 12. ERA5 Reanalysis Model Level Data - Dataset - DASH Search [data.ucar.edu]
- 13. Using Sentinel-2 images to implement Precision Agriculture techniques in large arable fields: First results of a case study | Advances in Animal Biosciences | Cambridge Core [cambridge.org]
- 14. Top 5 Misconceptions About Satellite Imagery for Agriculture | Planet Labs – AGI India [agiindia.com]
- 15. power.larc.nasa.gov [power.larc.nasa.gov]
- 16. NASA POWER | Docs | Methodology | Meteorology | Data - NASA POWER | Docs [power.larc.nasa.gov]
- 17. ECMWF Reanalysis v5 | ECMWF [ecmwf.int]
- 18. ERA5: the new reanalysis of weather and climate data | ECMWF [ecmwf.int]
- 19. mdpi.com [mdpi.com]
- 20. docs.answr.space [docs.answr.space]
- 21. gee-community-catalog.org [gee-community-catalog.org]
- 22. Agrometeorological indicators from 1979 to present derived from reanalysis [cds.climate.copernicus.eu]
- 23. ECMWF Reanalysis 5th Generation (ERA5) Atmospheric Reanalysis [nordata.physics.utoronto.ca]
- 24. Computation Record: ECMWF ERA5 Re-analysis Model deployed on ECMWF Computer [catalogue.ceda.ac.uk]
- 25. U.S. Surface Climate Observing Reference Networks [ncei.noaa.gov]
- 26. U.S. Climate Reference Network (USCRN) | National Centers for Environmental Information (NCEI) [ncei.noaa.gov]

- 27. wcrp-climate.org [wcrp-climate.org]
- 28. journals.ametsoc.org [journals.ametsoc.org]
- 29. bspublications.net [bspublications.net]
- 30. researchgate.net [researchgate.net]
- 31. Standards and Recommended Practices [wmo.int]
- 32. Components of agrometeorological stations [zoko-link.com]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Researcher's Guide to Historical Agrometeorological Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039676#agrometeorological-data-sources-for-historical-analysis\]](https://www.benchchem.com/product/b039676#agrometeorological-data-sources-for-historical-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com